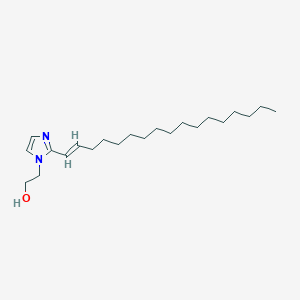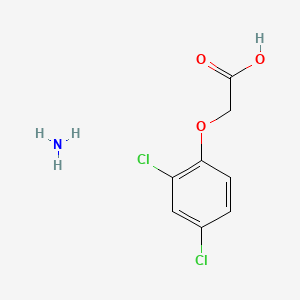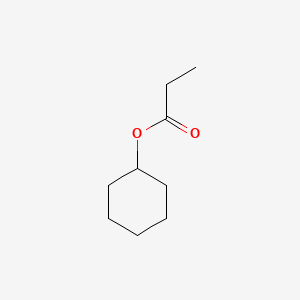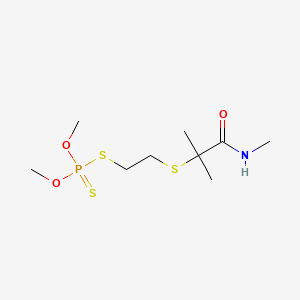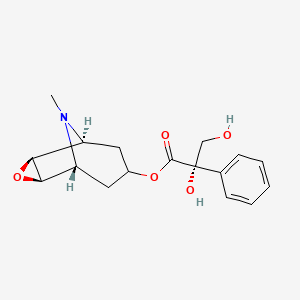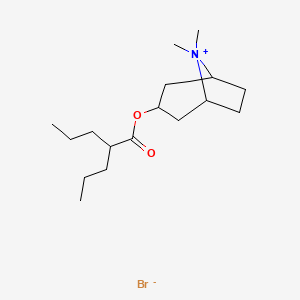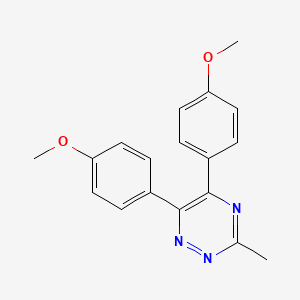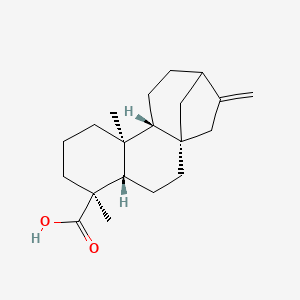
Isocunabic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argyrophilic acid is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Research on Antituberculosis Drugs
Isoniazid (isonicotinic acid hydrazide, INH) is a widely used antituberculosis drug. A study identified a mutation within the mycobacterial inhA gene that conferred resistance to INH, suggesting that InhA could be a primary target of INH action. The InhA protein is involved in mycolic acid biosynthesis, which is essential for tuberculosis-causing bacteria (Banerjee et al., 1994).
Role in Radioprotection and Radiosensitization
Ascorbic acid, a form of isonicotinic acid, has been used in experiments to understand its role in radioprotection and radiosensitization. It repairs organic radicals and has been found to interact with various sensitizers, impacting their radiosensitizing properties (Redpath & Willson, 1973).
Isothermal Amplification of Nucleic Acids
Isonicotinic acid derivatives are used in isothermal amplification techniques as alternatives to PCR. These methods are crucial for biosensing targets such as DNA, RNA, cells, proteins, small molecules, and ions. Isothermal amplification aids in bioimaging, biosensing, and the construction of nucleic acid nanomaterials (Zhao et al., 2015).
Nucleic Acids and Nanotechnology
Functional nucleic acids (FNA) interact with various nanomaterials, including isonicotinic acid derivatives. This interaction has led to numerous applications in bioimaging, biosensing, and biomedicine. These applications exploit the unique properties of FNAs combined with nanomaterials (Xu et al., 2019).
Use in Chemotherapeutic Agents
Isogambogenic acid, a derivative, can induce apoptosis-independent autophagic cell death in non-small cell lung carcinoma cells, suggesting its potential as a chemotherapeutic agent (Yang et al., 2015).
Microarrays and Biosensors
Peptide nucleic acids (PNAs), including those modified with isonicotinic acid, are used in microarrays and biosensors for analyzing biomolecules. They offer superior hybridization characteristics and stability compared to traditional nucleic acids (Brandt & Hoheisel, 2004).
Diagnostic Applications
PNAs, including isonicotinic acid-modified variants, are crucial in diagnostic applications and therapeutic interventions. They serve as highly specific tools in molecular diagnostics, providing insights into metabolic processes and targeted therapies (Janson & During, 2006).
Isotachophoresis in Biomolecular Reactions
Isonicotinic acid derivatives have been used in isotachophoresis (ITP) to control and accelerate chemical reactions, including those involving nucleic acids and proteins. ITP is a versatile technique enhancing the efficiency of various assays (Eid & Santiago, 2017).
Photocatalytic Degradation Studies
Isonicotinic acid, a related compound, has been used to enhance the surface area and pore volume of metal-organic frameworks (MOFs) for improved catalytic activity. These MOFs have applications in the photocatalytic degradation of pollutants like methylene blue (Zulys et al., 2022).
Eigenschaften
CAS-Nummer |
20316-84-1 |
|---|---|
Produktname |
Isocunabic acid |
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1S,4S,5S,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14?,15-,16-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
NIKHGUQULKYIGE-JSQCUCEHSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
argyrophilic acid ent-kaur-16-en-19-oic acid kaur-16-en-19-oic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)

